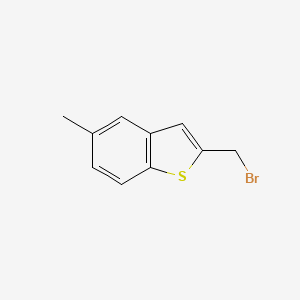

2-(Bromomethyl)-5-methyl-1-benzothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAFXWSYMNJXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383426 | |

| Record name | 2-(bromomethyl)-5-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-71-4 | |

| Record name | 2-(Bromomethyl)-5-methylbenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(bromomethyl)-5-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Bromomethyl 5 Methyl 1 Benzothiophene

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The C-Br bond in the 2-(bromomethyl) group is activated by the adjacent benzothiophene (B83047) ring system, making it an excellent electrophile for a variety of nucleophiles. These reactions typically proceed via an S_N2 mechanism, leading to the displacement of the bromide ion and the formation of new carbon-heteroatom or carbon-carbon bonds.

Formation of Carbon-Heteroatom Bonds (e.g., with N-, O-, S-nucleophiles)

The electrophilic carbon of the bromomethyl group readily reacts with a range of heteroatomic nucleophiles. This pathway is a cornerstone for introducing diverse functional groups onto the benzothiophene scaffold.

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849) and azide (B81097) ions, can displace the bromide to form the corresponding 2-(aminomethyl), 2-(alkylaminomethyl), or 2-(azidomethyl) derivatives. These reactions are fundamental for building more complex nitrogen-containing heterocyclic structures.

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates serve as effective oxygen nucleophiles. Reactions with sodium methoxide, for example, would yield the 2-(methoxymethyl)-5-methyl-1-benzothiophene ether, while reaction with sodium acetate (B1210297) would lead to the corresponding ester, which can be subsequently hydrolyzed to the alcohol.

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are potent sulfur nucleophiles that react efficiently to form thioethers and isothiouronium salts, respectively. The reaction with a thiolate anion (RS⁻) provides a direct route to 2-(alkylthiomethyl) or 2-(arylthiomethyl) derivatives. mdpi.com

The general scheme for these substitutions follows a standard S_N2 pathway, where the rate is dependent on both the substrate and the nucleophile concentration.

Table 1: Representative Nucleophilic Substitution Reactions for C-Heteroatom Bond Formation

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Type |

|---|---|---|---|

| Nitrogen | Amine | Piperidine | 2-(Piperidin-1-ylmethyl)-5-methyl-1-benzothiophene |

| Oxygen | Alkoxide | Sodium Ethoxide (NaOEt) | 2-(Ethoxymethyl)-5-methyl-1-benzothiophene |

Carbon-Carbon Bond Formation via Organometallic or Carbanion Chemistry

Creating new carbon-carbon bonds at the methylene (B1212753) bridge is a key strategy for extending the carbon framework. This is commonly achieved by reacting 2-(bromomethyl)-5-methyl-1-benzothiophene with stabilized carbanions.

A prominent example of this transformation is the malonic ester synthesis . In this method, diethyl malonate is deprotonated with a base, such as sodium ethoxide, to generate a stabilized enolate. This enolate then acts as a nucleophile, attacking the bromomethyl group to displace the bromide. jcu.edu.auorganic-chemistry.org The resulting dialkyl (5-methylbenzo[b]thiophen-2-ylmethyl)malonate can then be hydrolyzed and decarboxylated to yield 3-(5-methylbenzo[b]thiophen-2-yl)propanoic acid. rsc.org This synthetic route effectively adds a -CH₂COOH group to the original structure. jcu.edu.au

Table 2: Malonic Ester Synthesis for Carbon-Carbon Bond Formation

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| 1. Enolate Formation | Diethyl malonate, Sodium ethoxide (NaOEt) in Ethanol | Diethyl malonate enolate |

| 2. Alkylation (S_N2) | This compound | Diethyl 2-((5-methyl-1-benzothiophen-2-yl)methyl)malonate |

Reactions with Phosphites for Phosphonate (B1237965) Formation

The Michaelis-Arbuzov reaction provides a classic and efficient method for forming a carbon-phosphorus bond, converting the bromomethyl compound into a valuable phosphonate ester. chemicalbook.comsmolecule.com In this reaction, a trialkyl phosphite, such as triethyl phosphite, acts as a nucleophile. The phosphorus atom attacks the electrophilic carbon of the bromomethyl group in an S_N2 fashion, displacing the bromide ion. researchgate.net

This initial attack forms a quasi-phosphonium salt intermediate. The displaced bromide ion then attacks one of the ethyl groups on the phosphonium (B103445) intermediate, leading to the formation of the diethyl (5-methylbenzo[b]thiophen-2-ylmethyl)phosphonate and bromoethane (B45996) as a byproduct. smolecule.comslideshare.net These phosphonate esters are versatile synthetic intermediates, most notably used in the Horner-Wadsworth-Emmons olefination to form alkenes.

Electrophilic Aromatic Substitution on the 5-Methyl-1-benzothiophene Core

The benzothiophene ring system is aromatic and can undergo electrophilic substitution. Reactions occur preferentially on the electron-rich benzene (B151609) portion of the molecule rather than the thiophene (B33073) ring, which is generally less reactive in this fused system. chemicalbook.com The position of substitution is dictated by the combined electronic and steric effects of the existing substituents.

Electronic and Steric Directive Effects of the Bromomethyl and Methyl Substituents

The regiochemical outcome of electrophilic attack on the 5-methyl-1-benzothiophene core is governed by the directing effects of the two substituents on the benzene ring.

5-Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing substituent. It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack. It therefore directs incoming electrophiles to the positions ortho (C4 and C6) and para (C7) to itself.

2-(Bromomethyl) Group (-CH₂Br): This group is attached to the thiophene ring, but its electronic influence extends to the benzene ring. It is generally considered a weakly deactivating group due to the electron-withdrawing inductive effect of the bromine atom. Despite being deactivating, like other alkyl groups, it is considered an ortho, para-director.

Considering the combined influence, the 5-methyl group is the more dominant activating group. Therefore, electrophilic substitution is strongly favored at the positions activated by the methyl group: C4, C6, and C7. Of these, the C4 and C6 positions are ortho to the methyl group, while C7 is para. Steric hindrance from the fused thiophene ring and the methyl group itself can influence the relative yields of the different isomers.

Investigations into Halogenation, Nitration, and Acylation Patterns

Based on the directive effects, specific patterns of substitution are observed for common electrophilic aromatic substitution reactions.

Halogenation: Bromination of 5-methylbenzo[b]thiophene, for example, with bromine in a suitable solvent, is expected to yield primarily substitution at the C4 or C6 positions, which are activated by the methyl group.

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺). For the 5-methyl-1-benzothiophene core, nitration is predicted to occur at the C4, C6, and C7 positions, with the exact ratio of products depending on reaction conditions. Studies on the nitration of related benzothiophene derivatives have shown that substitution occurs on the benzene ring. rsc.org

Acylation: Friedel-Crafts acylation, using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃), introduces an acyl group onto the ring. organic-chemistry.orgmasterorganicchemistry.com Due to the steric bulk of the acylium ion electrophile and the catalyst complex, substitution is often highly regioselective. For substrates with an activating methyl group, acylation typically shows a strong preference for the sterically less hindered para position. libretexts.org Therefore, acylation of this compound would be expected to yield the 7-acyl derivative as the major product. The acylated product is deactivated, which prevents further acylation reactions. organic-chemistry.org

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Electrophile | Predicted Major Regioisomers |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo and 6-Bromo derivatives |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro, 6-Nitro, and 7-Nitro derivatives |

Metal-Catalyzed Cross-Coupling Reactions of the Benzothiophene Scaffold

The benzothiophene core of this compound can be functionalized using various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. While direct studies on this compound are not extensively documented, the reactivity of similar heterocyclic systems, such as 2-bromo-5-(bromomethyl)thiophene (B1590285), provides valuable insights. In such cases, the reaction can be regioselective, favoring the coupling at the more reactive C-Br bond of an aryl halide over the benzylic bromide. d-nb.infonih.gov However, the bromomethyl group can also participate in cross-coupling reactions.

The Suzuki-Miyaura reaction has emerged as a convenient method for constructing carbon-carbon bonds in the synthesis of various organic compounds. scienceopen.comresearchgate.netnih.gov This reaction is instrumental in synthesizing natural products and designing targeted pharmaceutical compounds. nih.govscienceopen.comresearchgate.netnih.gov For instance, the palladium-catalyzed Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids has been successfully employed to synthesize a novel series of 2-(bromomethyl)-5-aryl-thiophenes. nih.govscienceopen.comresearchgate.net

A typical reaction involves the use of a palladium catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄, and a solvent system, often a mixture of 1,4-dioxane (B91453) and water. The reaction is generally heated to ensure a reasonable reaction rate. The yields of such reactions can range from moderate to excellent, depending on the specific substrates and reaction conditions. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with a Thiophene Analog

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | 3-chloro-4-fluorophenyl boronic acid | 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good |

| 2 | 4-methoxyphenyl boronic acid | 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |

Data extrapolated from studies on 2-bromo-5-(bromomethyl)thiophene. nih.gov

The benzothiophene scaffold is also amenable to other palladium-catalyzed cross-coupling reactions, including the Heck, Stille, and Sonogashira reactions. These reactions further expand the synthetic utility of this compound for creating diverse molecular structures. In these reactions, nucleophiles such as alkenes, vinylstannanes, or alkynes are involved in carbopalladation or transmetallation steps following the oxidative addition of an aryl halide or triflate to a Pd(0) complex. iupac.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction would allow for the introduction of alkenyl groups onto the benzothiophene ring.

The Stille coupling utilizes an organotin compound to couple with an organohalide. This method is known for its tolerance of a wide variety of functional groups.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is particularly useful for the synthesis of acetylenic derivatives of the benzothiophene core. A copper-free version of the Sonogashira coupling, sometimes referred to as Heck alkynylation, has been developed to address challenges such as copper-induced acetylene (B1199291) dimerization. organic-chemistry.org

The efficiency of these catalytic cycles can be influenced by the dual role of the nucleophiles, which can affect the rate of the oxidative addition step. iupac.org

Oxidation and Reduction Processes

The sulfur atom in the benzothiophene ring can be oxidized to form a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electronic properties of the benzothiophene system. The oxidation of the sulfur atom in thiophene derivatives can convert the electron-donating thienyl group into a strongly electron-accepting sulfonyl group. mdpi.com This modification can have a profound impact on the material's properties, making oligothiophene sulfones interesting candidates for bipolar or n-type semiconductors. mdpi.com

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The oxidation of the sulfur atom can also influence the crystal packing and thermal stability of the resulting compounds. mdpi.com

The benzothiophene ring system can undergo reduction, although this typically requires specific catalytic conditions. Catalytic hydrogenation of benzothiophene can lead to the formation of 2,3-dihydrobenzothiophene. researchgate.net This reaction is often carried out in the presence of a palladium sulfide (B99878) catalyst under hydrogen pressure. researchgate.net The selectivity of the hydrogenation is a key consideration, as over-reduction can lead to the cleavage of the C-S bond and the formation of ethylbenzene. researchgate.net To achieve a high selectivity for 2,3-dihydrobenzothiophene, it is often necessary to keep the total conversion of the starting benzothiophene below a certain threshold, for instance, below 60%. researchgate.net

Alternatively, transfer hydrogenation represents another viable method for the reduction of related heterocyclic aldehydes to alcohols, such as the conversion of 5-hydroxymethylfurfural (B1680220) to 2,5-furandimethanol (B16202) using a copper-based catalyst and formic acid as a hydrogen donor. mdpi.com While not directly applied to the benzothiophene system in the provided context, this methodology showcases an alternative to high-pressure hydrogenation.

Applications in Advanced Organic Synthesis and Materials Chemistry

Building Block for Complex Heterocyclic Architectures

The primary role of 2-(Bromomethyl)-5-methyl-1-benzothiophene in this context is as an electrophile. The carbon atom of the bromomethyl (-CH₂Br) group is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This classic Sₙ2 reaction pathway is a cornerstone of its application in constructing larger molecular frameworks.

The reactivity of the bromomethyl group provides a direct route for annulation, or the building of new rings onto the existing benzothiophene (B83047) structure. By reacting this compound with a nucleophile that contains a second reactive site, chemists can initiate a sequence of reactions leading to fused heterocyclic systems.

For example, a dinucleophile, such as a substituted o-aminophenol or o-aminothiophenol, can first displace the bromide. The resulting intermediate can then undergo a subsequent intramolecular cyclization reaction, creating a new ring fused to the benzothiophene core. This strategy is a powerful method for accessing novel polycyclic aromatic systems that are otherwise difficult to synthesize. researchgate.netnih.gov The benzothiophene nucleus serves as a robust starting point for these elaborate chemical transformations.

Table 1: Synthetic Strategies for Fused-Ring Systems

| Reaction Type | Nucleophile Example | Resulting Structure Class |

| Annulation | o-Aminophenol | Fused Oxazine-Benzothiophene |

| Cyclization | Ethyl 2-mercaptoacetate | Fused Thiophene-Benzothiophene |

| Intramolecular Alkylation | Substituted malonates | Polycyclic carbocycles |

Star-shaped molecules, which consist of multiple "arms" linked to a central core, are of significant interest in materials science for their unique electronic and physical properties. researchgate.netacs.org this compound can serve as the precursor for the arms of such molecules.

The synthesis involves a core molecule with multiple nucleophilic sites, such as benzene-1,3,5-triol or 1,3,5-tris(aminomethyl)benzene. By reacting three equivalents of this compound with one equivalent of such a core, a C₃-symmetric star-shaped molecule is formed, where three (5-methyl-1-benzothiophen-2-yl)methyl arms are attached to the central hub. This modular approach allows for the precise construction of well-defined macromolecular architectures. acs.org The incorporation of the benzothiophene moiety is particularly valuable for creating materials with potential applications in organic electronics. acs.org

Intermediate in the Preparation of Specialty Organic Compounds

Beyond creating complex fused systems, this compound is a key intermediate for introducing the (5-methyl-1-benzothiophen-2-yl)methyl group into a variety of specialty chemicals.

The benzothiophene scaffold is present in numerous compounds with a wide range of biological activities, including antifungal and herbicidal properties. nih.govnih.govijpsjournal.com While specific agrochemicals derived directly from this compound are not widely documented, its status as a reactive intermediate makes it a valuable tool in the synthesis of new potential agrochemicals. researchgate.net Researchers can react it with various scaffolds known for biological activity to create novel derivatives. These new compounds can then be screened for desired properties, making it a key starting material in the discovery pipeline for new crop protection agents.

Benzothiophene and its derivatives are recognized for their excellent electronic and photophysical properties, making them attractive components for functional materials like organic dyes and polymers. nih.govacs.org The benzothiophene core is a π-conjugated system that can be integrated into larger conjugated structures to tune their optical and electronic characteristics. mdpi.comtandfonline.com

This compound can be used to attach the benzothiophene moiety to other chromophores to create novel dyes. sapub.org In polymer chemistry, it can be used to functionalize polymer backbones. For instance, a polymer with pendant nucleophilic groups (like hydroxyl or amine groups) can be modified by reaction with this compound, thereby incorporating the electronic properties of the benzothiophene scaffold into the final material.

Table 2: Applications in Specialty Compound Synthesis

| Application Area | Synthetic Role of Compound | Potential Product |

| Agrochemicals | Introduces benzothiophene scaffold | Novel fungicide/herbicide candidates |

| Dyes & Pigments | Part of a larger chromophore system | Thioindigo-like dyes wikipedia.org |

| Specialty Polymers | Functionalizes polymer side-chains | Conductive or photoluminescent polymers |

Role in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. researchgate.net The benzothiophene core is a frequent target in medicinal chemistry due to its presence in approved drugs like raloxifene (B1678788) and sertaconazole. nih.govmdpi.commdpi.com

This compound is an ideal building block for this purpose. Its single, highly reactive site allows for clean and predictable reactions. By setting up an array of parallel reactions with a diverse collection of nucleophiles (e.g., various amines, thiols, alcohols, phenols), a large library of (5-methyl-1-benzothiophen-2-yl)methyl derivatives can be generated efficiently. This approach enables medicinal chemists to systematically explore the structure-activity relationship (SAR) of the benzothiophene scaffold, accelerating the discovery of new therapeutic agents. nih.govresearchgate.netmdpi.com

Computational and Spectroscopic Characterization of 2 Bromomethyl 5 Methyl 1 Benzothiophene and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties and structures of molecules. nih.gov It is widely employed for its balance of accuracy and computational efficiency in predicting molecular geometries and energies. jmaterenvironsci.comekb.eg

The presence of the flexible bromomethyl (-CH₂Br) group at the 2-position of the benzothiophene (B83047) ring introduces conformational possibilities. The primary degree of freedom is the rotation around the single bond connecting the methylene (B1212753) carbon to the benzothiophene ring.

A conformational analysis using DFT would involve calculating the total energy of the molecule while systematically rotating this bond (adjusting the torsional angle). By plotting the energy as a function of this angle, a potential energy curve is generated, revealing the most stable, low-energy conformers (global and local minima) and the energy barriers between them. epstem.net Studies on similar flexible molecules, such as 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, have successfully used DFT to identify the preferred chair conformation and the route of interconversion. researchgate.net For 2-(Bromomethyl)-5-methyl-1-benzothiophene, energy minimization would likely reveal a preferred orientation of the C-Br bond relative to the plane of the benzothiophene ring to minimize steric hindrance and optimize electronic interactions.

DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide highly accurate predictions of geometric parameters. ekb.egepstem.net The geometry of the benzothiophene core is largely planar, and its calculated bond lengths and angles are expected to be in excellent agreement with experimental data from X-ray diffraction studies on related compounds. researchgate.netnih.gov The introduction of the methyl and bromomethyl substituents would cause minor, predictable deviations in the local geometry of the aromatic system.

The table below presents typical bond lengths for the core benzothiophene structure, which serve as a baseline for understanding the geometry of its derivatives.

| Bond | Typical Calculated Bond Length (Å) |

| S1 - C2 | 1.76 |

| C2 - C3 | 1.38 |

| C3 - C3a | 1.43 |

| C3a - C7a | 1.41 |

| C7a - S1 | 1.74 |

| C4 - C5 | 1.39 |

| C5 - C6 | 1.40 |

| C6 - C7 | 1.39 |

| C7 - C7a | 1.40 |

| C3a - C4 | 1.41 |

| Note: These values are representative for the benzothiophene scaffold based on DFT calculations reported for similar structures. researchgate.net Actual values for the target molecule may vary slightly. |

The torsional barrier, representing the energy required to rotate the bromomethyl group from one stable conformation to another, can also be determined from the potential energy surface scan. chemmethod.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap generally implies higher reactivity and easier electronic excitation. nih.gov

For benzothiophene derivatives, the HOMO is typically a π-orbital distributed across the fused ring system, with significant contributions from the electron-rich sulfur atom. The LUMO is also a π*-antibonding orbital spread over the aromatic core. Computational studies on various substituted benzothiophenes have determined their FMO energies and gaps, providing a reference for estimating these values for this compound. researchgate.netnih.gov

The following table summarizes FMO data from related benzothiophene compounds, illustrating the typical energy ranges.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiophene | -6.61 | -0.27 | 6.34 |

| 2,7-dibromo-BTBT* | -6.23 | -2.25 | 3.98 |

| Naphthalene-based chromophore (PTR) | -5.47 | -3.20 | 2.27 |

| Pyreno-based chromophore (PYFR)*** | -5.46 | -2.16 | 3.29 |

| Data for 2,7-dibromo mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene. mdpi.com | |||

| Data for a reference naphthalene-based chromophore with benzothiophene units. nih.gov | |||

| ***Data for a reference pyreno-based chromophore. nih.gov |

The spatial distribution of the frontier orbitals is key to identifying reactive sites.

Nucleophilic Sites : Regions with high HOMO density are electron-rich and susceptible to attack by electrophiles. For benzothiophene systems, the HOMO is concentrated on the thiophene (B33073) ring, particularly the sulfur atom and certain carbon atoms, making these the primary nucleophilic centers. nih.gov

Electrophilic Sites : Regions with high LUMO density are electron-deficient and prone to attack by nucleophiles. The LUMO distribution highlights potential electrophilic sites. In this compound, the carbon atom of the bromomethyl group is a strong electrophilic site due to the electron-withdrawing nature of the bromine atom, making it susceptible to nucleophilic substitution reactions.

Advanced methods like Fukui function analysis can further refine the prediction of local reactivity within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule by mapping the electrostatic potential onto the electron density surface. mdpi.comchemrxiv.org It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for both electrophilic and nucleophilic attack. researchgate.net

On a standard MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electrons and are characteristic of nucleophilic sites. Regions of positive electrostatic potential, colored blue, indicate a deficiency of electrons and correspond to electrophilic sites. Green areas represent neutral potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow) : Concentrated around the sulfur and bromine atoms, reflecting the high electron density of their lone pairs. These areas are attractive to electrophiles. researchgate.netresearchgate.net

Positive Potential (Blue) : Located around the hydrogen atoms, particularly those of the methylene (-CH₂) group attached to the bromine. This positive region makes the bromomethyl carbon a prime target for nucleophilic attack.

Neutral/Slightly Negative Potential (Green/Yellow) : Spread across the aromatic π-system of the benzothiophene rings.

This visualization provides a clear and intuitive picture of the molecule's reactivity, complementing the insights gained from FMO theory. epstem.net

Theoretical Spectroscopic Property Calculations

While specific experimental and theoretical spectroscopic studies on this compound are not extensively documented in publicly accessible literature, its spectroscopic properties can be reliably predicted using well-established computational chemistry methods. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling the nuclear and electronic structure of molecules. nih.govtandfonline.com These methods allow for the accurate prediction of various spectroscopic parameters, providing valuable insights that can aid in the characterization and identification of the compound and its derivatives.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the chemical environment of each nucleus.

The most common method for calculating NMR parameters is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The process involves first optimizing the molecule's geometry to its lowest energy state. Following optimization, the GIAO calculation is performed to determine the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). nih.gov

For this compound, the predicted chemical shifts would be influenced by several factors:

Aromaticity: The fused benzene (B151609) and thiophene rings create a delocalized π-electron system. Protons attached to this aromatic core are expected to resonate at lower fields (higher ppm values) due to the ring current effect. ucl.ac.uk

Electronegativity and Inductive Effects: The electronegative bromine atom in the bromomethyl group (-CH₂Br) will withdraw electron density from the adjacent methylene protons and, to a lesser extent, from the benzothiophene ring system. This deshielding effect causes the methylene protons to have a significantly downfield chemical shift. libretexts.org Similarly, the carbon atom bonded to bromine will also be deshielded.

Substituent Effects: The methyl group (-CH₃) at the 5-position is an electron-donating group, which slightly increases electron density at the ortho and para positions of the benzene ring, leading to a minor upfield shift for nearby protons compared to an unsubstituted benzothiophene. arpgweb.com

Based on these principles, a set of predicted ¹H and ¹³C NMR chemical shifts can be tabulated. While the exact values require specific computation, illustrative predictions based on typical substituent effects in heterocyclic systems are presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on general principles and data for similar compounds. Actual computational results may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 7.3 - 7.5 | - |

| H4 | 7.6 - 7.8 | - |

| H6 | 7.1 - 7.3 | - |

| H7 | 7.7 - 7.9 | - |

| -CH₂Br | 4.7 - 4.9 | - |

| 5-CH₃ | 2.4 - 2.6 | - |

| C2 | - | 138 - 142 |

| C3 | - | 123 - 126 |

| C3a | - | 139 - 141 |

| C4 | - | 124 - 127 |

| C5 | - | 135 - 138 |

| C6 | - | 125 - 128 |

| C7 | - | 122 - 125 |

| C7a | - | 139 - 142 |

| -CH₂Br | - | 30 - 35 |

Coupling constants (J-values) between adjacent protons can also be calculated, providing information about the connectivity of the molecule. For instance, coupling between the aromatic protons would be expected in the range of 7-9 Hz for ortho coupling.

Simulated IR and UV-Vis Spectra for Vibrational and Electronic Transitions

Computational methods are also highly effective in simulating infrared (IR) and ultraviolet-visible (UV-Vis) spectra, which provide information on the vibrational and electronic properties of a molecule, respectively.

Simulated Infrared (IR) Spectra

Simulated IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. iosrjournals.org These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor. researchgate.net

For this compound, the IR spectrum would be characterized by vibrations corresponding to its specific functional groups and the benzothiophene skeleton. researchgate.net Key predicted vibrational modes would include:

C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and bromomethyl groups would appear just below 3000 cm⁻¹.

C=C Stretching: Vibrations from the aromatic carbon-carbon double bonds of the benzothiophene ring would be found in the 1450-1600 cm⁻¹ region. ijopaar.com

C-S Stretching: The stretching vibration of the carbon-sulfur bond within the thiophene ring is typically weaker and found at lower frequencies.

CH₂ Bending: The scissoring vibration of the methylene group (-CH₂Br) would be located around 1400-1450 cm⁻¹.

C-Br Stretching: The carbon-bromine stretch is a low-energy vibration, expected in the 500-650 cm⁻¹ range.

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound (Note: These are illustrative frequency ranges. Specific computational results are required for precise values.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| CH₂ Scissoring (Bending) | 1450 - 1400 |

| C-H Bending | 1300 - 1000 |

Simulated UV-Vis Spectra

The electronic absorption properties and UV-Vis spectra are commonly predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption of UV or visible light. researchgate.net The calculations provide the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. mdpi.com

The UV-Vis spectrum of this compound is expected to be dominated by π→π* electronic transitions within the conjugated benzothiophene system. mdpi.com The position of the absorption maxima will be influenced by the substituents. The methyl and bromomethyl groups can act as auxochromes, causing slight shifts in the absorption bands compared to the parent benzothiophene molecule. TD-DFT calculations, often performed with a functional like CAM-B3LYP or PBE0 in conjunction with a polarizable continuum model (PCM) to simulate solvent effects, can predict these shifts with reasonable accuracy. rsc.orgscispace.com

Table 3: Predicted Electronic Transitions for this compound (Note: These are illustrative values based on typical benzothiophene derivatives.)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ (π→π*) | 290 - 310 | > 0.1 |

These computational approaches provide a robust framework for understanding and predicting the spectroscopic features of this compound, offering a valuable complement to experimental analysis.

Q & A

Q. What are the optimal conditions for synthesizing 2-(bromomethyl)-5-methyl-1-benzothiophene to maximize yield and purity?

Methodological Answer: The synthesis often involves regioselective bromination of 5-methyl-1-benzothiophene derivatives. A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed using aryl boronic acids and 2-bromo-5-(bromomethyl)thiophene intermediates. Key parameters include:

- Catalyst: Pd(PPh₃)₄ (4 mol%) .

- Solvent system: A 4:1 mixture of organic solvent (e.g., THF) and water .

- Temperature: 90°C for 12 hours .

- Base: K₃PO₄ (1.75 mmol per 1 mmol substrate) to drive the reaction .

Purification via column chromatography and recrystallization (e.g., using ethanol) is recommended to isolate the product with >95% purity.

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Compare ¹H and ¹³C NMR spectra with literature data for benzothiophene derivatives. Key signals include aromatic protons (δ 6.8–7.5 ppm) and bromomethyl groups (δ 4.3–4.7 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data (≤1.0 Å) ensures accurate determination of bond lengths and angles .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .

Q. What are the stability considerations for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store at ≤4°C in amber glass vials to prevent photodegradation and thermal decomposition .

- Moisture sensitivity : Use anhydrous solvents (e.g., dry THF) during reactions to avoid hydrolysis of the bromomethyl group .

- Inert atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation of the thiophene ring .

Q. Which intermediates are critical for synthesizing this compound?

Methodological Answer:

- 5-Methyl-1-benzothiophene : Synthesized via cyclization of substituted phenylacetylenes using Na₂S₂O₅ in DMF .

- 2-Bromo-5-(bromomethyl)thiophene : Prepared via N-bromosuccinimide (NBS) bromination of 2-methylthiophene in CCl₄ (58% yield) .

- Aryl boronic acids : Essential for Suzuki coupling; ensure purity via titration with iodometric methods .

Q. How does the methyl substituent at the 5-position influence reactivity in benzothiophene derivatives?

Methodological Answer:

- Electronic effects : The methyl group donates electrons via hyperconjugation, stabilizing the thiophene ring and directing electrophilic substitution to the 2- and 3-positions .

- Steric effects : Hinders bromination at adjacent positions, favoring regioselective functionalization at the 2-(bromomethyl) site .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during bromination of 5-methyl-1-benzothiophene?

Methodological Answer:

- Controlled bromination : Use NBS in CCl₄ at 0°C to selectively brominate the methyl-substituted position .

- Computational modeling : Perform DFT calculations to map electron density and predict reactive sites. Compare with experimental data to resolve contradictions .

- Alternative reagents : Test Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance selectivity and reduce byproducts .

Q. What strategies resolve contradictions in spectroscopic data for benzothiophene derivatives?

Methodological Answer:

- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) and compare with crystallographic data .

- Dynamic effects : Investigate conformational flexibility via variable-temperature NMR to account for signal splitting .

- Isotopic labeling : Use deuterated analogs to confirm ambiguous proton assignments .

Q. How can computational methods predict the biological activity of this compound analogs?

Methodological Answer:

- Molecular docking : Model interactions with target proteins (e.g., enzymes in antimicrobial pathways) using AutoDock or Schrödinger Suite .

- QSAR studies : Correlate substituent effects (e.g., halogenation, alkyl chain length) with bioactivity data from antimicrobial assays .

- DFT analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological systems .

Q. What mechanistic insights explain byproduct formation during Suzuki coupling of benzothiophene derivatives?

Methodological Answer:

- Competitive pathways : Byproducts may arise from protodeboronation of aryl boronic acids or homocoupling of intermediates. Monitor reaction progress via TLC to optimize timing .

- Catalyst poisoning : Trace oxygen or moisture can deactivate Pd catalysts. Use degassed solvents and rigorous inert conditions .

- Steric hindrance : Bulky substituents on boronic acids reduce coupling efficiency; prioritize meta-substituted aryl groups .

Q. How can researchers design derivatives of this compound for material science applications?

Methodological Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) to tune electronic properties for optoelectronic devices .

- Polymer incorporation : Use the bromomethyl group as a site for grafting onto polymers via nucleophilic substitution (e.g., with thiol-terminated PEG) .

- Thermal analysis : Characterize stability via TGA/DSC to assess suitability for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.